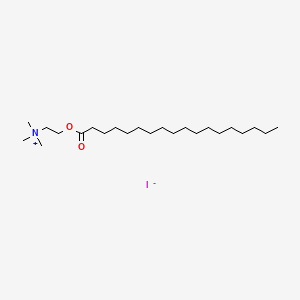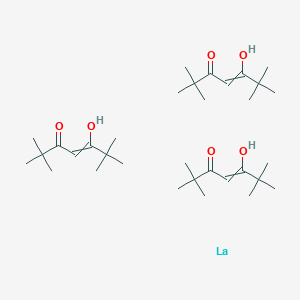
Ethyl 2-cyano-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzoic acid, featuring both cyano and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by a cyanation reaction to add the cyano group. The nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the cyanation can be achieved using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This approach allows for better control over reaction conditions and can lead to higher purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium cyanide or other nucleophiles.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Ethyl 2-amino-4-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-cyano-4-nitrobenzoic acid.
Applications De Recherche Scientifique
Ethyl 2-cyano-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The cyano group can act as an electrophile in substitution reactions, attracting nucleophiles to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Ethyl 2-cyano-4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-cyano-4-nitrobenzoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
ethyl 2-cyano-4-nitrobenzoate |
InChI |
InChI=1S/C10H8N2O4/c1-2-16-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3 |
Clé InChI |
XBSCOLXCSSDXHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)

![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)

![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)




![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)


![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
